molecular formula C12H16FN B7940568 N-(cyclobutylmethyl)-4-fluoro-3-methylaniline

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline

Cat. No.: B7940568
M. Wt: 193.26 g/mol
InChI Key: TUSCBBZRHMTXAV-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of a 4-fluoro-3-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-4-fluoro-3-methylaniline typically involves the reaction of 4-fluoro-3-methylaniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce additional halogen atoms into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-4-fluoro-3-methylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
  • N-cyclopropylmethyl-4-fluoro-3-methylaniline
  • N-(cyclobutylmethyl)-4-chloro-3-methylaniline

Uniqueness

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline is unique due to the presence of both a cyclobutylmethyl group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)-4-fluoro-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSCBBZRHMTXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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